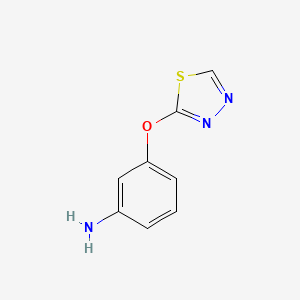

3-(1,3,4-Thiadiazol-2-yloxy)aniline

Description

Historical and Contemporary Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Drug Discovery

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has garnered substantial attention in the scientific community for its versatile chemical properties and broad spectrum of pharmacological activities. nih.govingentaconnect.comresearchgate.net Historically, derivatives of 1,3,4-thiadiazole were recognized for their utility, finding applications as antibacterial agents, often in conjunction with well-known sulfonamides. gavinpublishers.com Over time, the scope of their biological relevance has expanded dramatically.

Today, the 1,3,4-thiadiazole nucleus is considered a "privileged scaffold" in drug design and development. nih.govbenthamdirect.com This designation stems from its unique structural and electronic properties, including its aromaticity and ability to participate in various intermolecular interactions, which contribute to its capacity to bind to a wide range of biological targets. nih.govarjonline.org The stability of the ring system in vivo is another crucial attribute. gavinpublishers.com

Contemporary research has demonstrated that incorporating the 1,3,4-thiadiazole moiety into molecular structures can confer a remarkable array of biological activities. benthamdirect.com These include, but are not limited to, antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. benthamdirect.comarjonline.orgjapsonline.comnih.gov For instance, certain 1,3,4-thiadiazole derivatives have been investigated as potent peptide deformylase inhibitors for combating drug-resistant bacteria, while others have shown promise as inhibitors of the type III secretion system in pathogenic bacteria. nih.govnih.govacs.org This wide-ranging bioactivity underscores the enduring and significant role of the 1,3,4-thiadiazole scaffold in the quest for novel therapeutic agents. ingentaconnect.comresearchgate.net

Structural Context of 3-(1,3,4-Thiadiazol-2-yloxy)aniline: Integration of Aniline (B41778) and Thiadiazole Moieties

The chemical architecture of this compound is a deliberate amalgamation of two key structural motifs, linked by an ether bridge.

The 1,3,4-Thiadiazole Moiety: As established, this heterocycle is a cornerstone of medicinal chemistry. nih.govbenthamdirect.com Its five-membered ring structure is aromatic, a property conferred by the delocalization of pi (π) electrons across the ring. nih.gov The presence of heteroatoms (sulfur and nitrogen) imparts specific electronic characteristics and hydrogen bonding capabilities, which are pivotal for molecular recognition and binding to biological macromolecules. researchgate.net

The Aniline Moiety: The aniline group, a phenyl ring bearing an amino group, is also a prevalent feature in many pharmaceutical compounds. researchgate.net The amino group is a key hydrogen bond donor and can be crucial for anchoring a molecule to its biological target. researchgate.net The aromatic ring of the aniline moiety can engage in π-π stacking interactions, further stabilizing the drug-receptor complex. Amination reactions are a fundamental tool in drug discovery for synthesizing N-heterocycles, which are among the most common pharmacophores. researchgate.net

The integration of these two moieties in this compound results in a hybrid molecule. The ether linkage (-O-) connects the C2 position of the thiadiazole ring to the C3 position (meta-position) of the aniline ring. This specific connectivity and the spatial arrangement of the two rings create a distinct three-dimensional structure that dictates its potential interactions with biological targets.

Research Objectives and Current Perspectives on this compound and Related Chemical Entities

The primary research objective behind the synthesis and investigation of compounds like this compound is the development of novel therapeutic agents with potentially enhanced or unique pharmacological profiles. The rationale is based on the principle of molecular hybridization, where two or more pharmacophores are combined to create a new chemical entity with synergistic or additive biological effects.

Current research perspectives on this and related molecules are guided by the extensive biological activities associated with the parent scaffolds. benthamdirect.com The fusion of the 1,3,4-thiadiazole ring with an aniline moiety opens avenues for exploring a wide range of therapeutic applications. Researchers are actively designing and synthesizing new series of 1,3,4-thiadiazole derivatives to screen for various biological activities. nih.govijpcbs.comnih.gov

Table 1: Selected Research Findings on the Biological Activities of 1,3,4-Thiadiazole Derivatives

| Derivative Class | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| 5-phenyl-2-furan carboxylic acid derivatives with 2-mercapto-1,3,4-thiadiazole | Inhibition of Type III Secretion System (T3SS) in Xanthomonas oryzae | Compounds attenuated the hypersensitive response and reduced the expression of several T3SS-associated genes, showing protective activity against rice bacterial leaf blight. | nih.gov |

| 1,3,4-Thiadiazole derivatives as peptide deformylase (PDF) inhibitors | Antibacterial activity against drug-resistant bacteria | Novel PDF inhibitors were developed that showed satisfactory activity against both Gram-positive and Gram-negative bacteria, including drug-resistant A. baumannii in a mouse model. | nih.govacs.org |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Analgesic and Anti-inflammatory | Synthesized compounds exhibited good analgesic action in the acetic acid writhing test and some showed fair anti-inflammatory activity in the carrageenan rat paw edema test. | nih.gov |

| 1,3,4-Thiadiazole derivatives of glucosides | Antifungal and Antibacterial | Some compounds exhibited good antifungal activities, particularly against Phytophthora infestans, with activity higher than the commercial fungicide Dimethomorph. | frontiersin.orgnih.gov |

| Thiazolidin-4-one analogues with a 1,3,4-thiadiazole moiety | Anticancer, Antimicrobial, and Antioxidant | Structure-activity relationship studies revealed that para-substituted halogen and hydroxy derivatives had remarkable potential against the MCF-7 cancer cell line and showed antioxidant potential. | nih.gov |

The expectation is that by judiciously modifying the substituents on either the thiadiazole or the aniline ring of the core structure, medicinal chemists can fine-tune the molecule's properties to optimize its activity against specific targets, such as enzymes or receptors implicated in various diseases. researchgate.net The ongoing exploration of these chemical entities is anticipated to yield significant advancements and potentially lead to the development of new drugs in diverse therapeutic areas. ingentaconnect.combenthamdirect.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3,4-thiadiazol-2-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-6-2-1-3-7(4-6)12-8-11-10-5-13-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTIMCOMSQTOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NN=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 1,3,4 Thiadiazol 2 Yloxy Aniline Analogues

Established Synthetic Pathways for 1,3,4-Thiadiazole (B1197879) Ring Systems

The 1,3,4-thiadiazole ring is a common structural motif in medicinal chemistry, and several reliable methods for its synthesis have been established. nih.govresearchgate.net The most prevalent and versatile of these pathways involves the cyclization of thiosemicarbazide (B42300) or its derivatives. nih.govsbq.org.br

A widely used method is the reaction of a carboxylic acid with thiosemicarbazide. encyclopedia.pubijpcbs.com This reaction is typically facilitated by a dehydrating agent, such as a strong acid or, more commonly, phosphorus oxychloride (POCl₃), to promote the intramolecular cyclization and dehydration, leading to the formation of a 2-amino-5-substituted-1,3,4-thiadiazole. nih.govnih.gov The general mechanism involves an initial nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by cyclization through an attack by the sulfur atom and subsequent dehydration to form the aromatic ring. sbq.org.br One-pot syntheses using reagents like polyphosphate ester (PPE) have also been developed to streamline this process, avoiding harsher reagents. encyclopedia.pubnih.gov

Other important precursors for the 1,3,4-thiadiazole ring include:

Acylhydrazines: These can be cyclized using various sulfur-donating reagents. sbq.org.brresearchgate.net

Dithiocarbazates: These compounds also serve as effective starting materials for the thiadiazole ring. sbq.org.brresearchgate.net

1,3,4-Oxadiazoles: Transformation of the oxadiazole ring into a thiadiazole ring can be achieved through reactions with sulfurizing agents. researchgate.net

These foundational methods provide a robust toolkit for chemists to construct the core heterocyclic scaffold, which can then be further functionalized.

Strategies for Introducing Oxy and Aniline (B41778) Substituents into the Thiadiazole Core

Directly forming the 3-(1,3,4-Thiadiazol-2-yloxy)aniline structure requires the creation of an ether linkage between the C2 position of the thiadiazole ring and the phenolic oxygen of 3-aminophenol (B1664112). This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms in the 1,3,4-thiadiazole ring are electron-deficient and thus susceptible to nucleophilic attack. nih.govyoutube.com Halogenated 1,3,4-thiadiazoles, particularly 2-chloro or 2-bromo derivatives, are excellent intermediates because the halogen atom acts as a good leaving group that is readily displaced by nucleophiles. nih.gov

A plausible and effective strategy for synthesizing the target compound's analogues involves two main approaches:

Williamson-type Ether Synthesis: This classic method can be adapted for this specific heterocyclic system. youtube.comyoutube.com The synthesis would proceed by first preparing a 2-halo-1,3,4-thiadiazole. This intermediate is then treated with 3-aminophenol in the presence of a base (e.g., sodium hydroxide, potassium carbonate). The base deprotonates the hydroxyl group of 3-aminophenol to form the more nucleophilic phenoxide ion, which then attacks the C2 position of the thiadiazole ring, displacing the halide and forming the desired aryl ether bond. youtube.comnih.gov

Ullmann Condensation: This copper-catalyzed reaction is a powerful method for forming aryl-ether bonds, particularly when standard SNAr conditions are insufficient. organic-chemistry.orguobabylon.edu.iq In this approach, a 2-halo-1,3,4-thiadiazole is coupled with 3-aminophenol in the presence of a copper(I) catalyst (e.g., CuI) and a base. organic-chemistry.orguobabylon.edu.iq Ligands are often added to stabilize the copper catalyst and improve reaction efficiency.

The general synthetic scheme for introducing the oxy-aniline moiety can be summarized as follows:

Step 1: Synthesis of a 5-substituted-2-halo-1,3,4-thiadiazole from a corresponding 5-substituted-1,3,4-thiadiazol-2-amine or -2-thiol.

Step 2: Reaction of the 2-halo-thiadiazole intermediate with 3-aminophenol using a base and, if necessary, a copper catalyst to form the final 3-(5-substituted-1,3,4-thiadiazol-2-yloxy)aniline derivative.

Advanced Synthetic Techniques and Catalytic Approaches for Derivatization

To improve efficiency, yield, and environmental footprint, modern synthetic techniques are increasingly applied to the synthesis of thiadiazole derivatives. These methods often lead to shorter reaction times and milder conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of reaction for the cyclization of thiosemicarbazides and subsequent derivatization steps, often leading to higher yields in a fraction of the time required for conventional heating. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, enhancing mass transfer and reaction rates. nih.gov

One-Pot Reactions: Multi-step sequences can be combined into a single operation without isolating intermediates. This approach, such as the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide, improves efficiency and reduces waste. encyclopedia.pubresearchgate.net

Catalytic Methods: Beyond the Ullmann reaction, other catalytic systems are employed. For instance, iodine-catalyzed oxidative cyclization of N-tosylhydrazones with elemental sulfur provides an efficient route to certain thiadiazole derivatives. jocpr.com The use of heterogeneous catalysts is also an area of interest as it simplifies product purification.

These advanced techniques are crucial for the rapid generation of diverse libraries of thiadiazole analogues for further research and development.

Spectroscopic and Analytical Characterization of Novel Derivatives

The structural confirmation of newly synthesized this compound analogues relies on a combination of modern spectroscopic and analytical methods. These techniques provide unambiguous evidence of the molecular structure. nih.govorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure. jocpr.com The chemical shifts of protons and carbons are indicative of their chemical environment. For example, the protons on the aniline ring and the substituent at the C5 position of the thiadiazole ring will appear in characteristic regions of the ¹H NMR spectrum. nih.govyoutube.com Similarly, the two carbons of the 1,3,4-thiadiazole ring have distinct signals in the ¹³C NMR spectrum, typically appearing in the range of 158–165 ppm. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. orientjchem.org Characteristic absorption bands confirm the structural components, such as N-H stretching for the amine group, C=N stretching for the thiadiazole ring, and C-O stretching for the ether linkage. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. youtube.com The molecular ion peak ([M]+ or [M+H]+) is a key piece of data obtained from a mass spectrum. researchgate.net

The tables below summarize typical spectroscopic data for 1,3,4-thiadiazole derivatives.

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.00 - 8.50 | Multiplets, specific shifts depend on substitution. |

| Amine (N-H) | 9.90 - 11.30 | Broad singlet, can be exchangeable with D₂O. |

| Thiol (S-H) | 12.30 - 13.20 | Observed in tautomeric forms of mercapto-thiadiazoles. |

| Aliphatic Protons (e.g., -CH₃) | 2.00 - 2.60 | Singlet or multiplet depending on structure. |

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Thiadiazole Ring Carbons (C2, C5) | 158 - 165 |

| Aromatic Carbons | 115 - 150 |

| Aliphatic Carbons | 15 - 50 |

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3100 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N Stretch (Thiadiazole Ring) | 1610 - 1650 |

| C-O Stretch (Aryl Ether) | 1200 - 1270 |

| C-S Stretch | 600 - 800 |

Structure Activity Relationship Sar and Ligand Based Design of 1,3,4 Thiadiazole Compounds

Elucidating the Influence of Substituents on Pharmacological Profiles

The pharmacological activity of 1,3,4-thiadiazole (B1197879) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. nih.gov SAR studies have consistently demonstrated that modifications at the C2 and C5 positions are particularly critical in modulating the biological response of these compounds. nih.gov

For instance, in the context of anticancer activity, the introduction of an aromatic ring at the 5th position of the 2-amino-1,3,4-thiadiazole (B1665364) core often enhances the effect. nih.gov The specific substituents on this aromatic ring, as well as the nature of the group attached to the amino function, further fine-tune the compound's efficacy against cancer cells. nih.gov Research has shown that even subtle changes, such as the placement of halogen atoms on a benzyl (B1604629) group, can significantly alter anticancer potency against different cell lines. nih.gov For example, a 4-fluoro-substituted benzyl group was found to be highly potent against the SKOV-3 ovarian cancer cell line, while a 4-bromo-analog demonstrated the highest potency against the A549 lung cancer cell line. nih.gov

In the realm of antimicrobial agents, the nature of the substituent at the thiadiazole nucleus is a key determinant of activity. nih.gov Studies on antituberculosis agents revealed that a 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole derivative exhibited significant inhibitory activity against Mycobacterium tuberculosis. acs.orgnih.gov This highlights the importance of specific aryl and substituted aryl groups in directing the pharmacological profile.

Furthermore, for diuretic activity, substitutions at the 2nd and 5th positions of the 1,3,4-thiadiazole ring are crucial. nih.gov It has been observed that 5-methyl derivatives of 1,3,4-thiadiazoles show significant diuretic effects. nih.gov Conversely, bulky N-substituents tend to diminish the inhibitory activity on carbonic anhydrase II, a key target for diuretics. nih.gov The electron density of the substituents also plays a role; for example, the lower electron density of a methyl group compared to an amino group at the 5th position was associated with increased diuretic activity. nih.gov

The following table summarizes the influence of various substituents on the pharmacological profiles of 1,3,4-thiadiazole derivatives based on published research findings.

| Pharmacological Activity | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Reference |

| Anticancer | C5 of 2-amino-1,3,4-thiadiazole | Aromatic ring | nih.gov | |

| Anticancer | Benzyl group at C2/C5 | 4-Fluoro (vs. SKOV-3), 4-Bromo (vs. A549) | nih.gov | |

| Antituberculosis | C2 and C5 | Phenylamino at C2, 4-Fluorophenyl at C5 | acs.orgnih.gov | |

| Diuretic | C2 and C5 | Methyl at C5 | Bulky N-substituents | nih.gov |

| Antimicrobial | Thiadiazole nucleus | Varies depending on the specific microbial target | nih.gov |

Pharmacophoric Role of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is considered a vital pharmacophore in drug design due to its intrinsic properties that facilitate favorable interactions with biological targets. nih.govnih.gov Its aromatic nature imparts significant in vivo stability, and its mesoionic character allows for effective penetration of cellular membranes. nih.govmdpi.com This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, can act as a hydrogen bond acceptor and a two-electron donor system, contributing to its binding affinity. researchgate.netnih.gov

The pharmacophoric significance of the 1,3,4-thiadiazole scaffold is evident across a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. researchgate.netresearchgate.netfrontiersin.org For instance, in the context of anticonvulsant activity, the presence of the =N–C–S– moiety within the thiadiazole ring is considered a key pharmacophoric feature. frontiersin.org

The ability of the 1,3,4-thiadiazole ring to act as a central scaffold allows for the strategic placement of various substituents at its C2 and C5 positions. These substituents can then engage in specific interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, with the active site of a target enzyme or receptor. The thiadiazole ring itself often serves as a rigid core that orients these crucial interacting groups in a spatially favorable manner.

The diverse roles of the 1,3,4-thiadiazole pharmacophore are highlighted by its presence in a range of enzyme inhibitors. It has been identified as a key structural element in inhibitors of carbonic anhydrase, cyclooxygenase, and various kinases. researchgate.netbepls.com This versatility underscores the importance of the 1,3,4-thiadiazole ring as a privileged structure in the design of new therapeutic agents.

Design Principles for Optimizing Potency and Selectivity

The optimization of potency and selectivity of 1,3,4-thiadiazole-based compounds relies on a deep understanding of their structure-activity relationships and the application of rational design principles. A key strategy involves the systematic modification of substituents at the C2 and C5 positions to enhance binding affinity for the target while minimizing off-target effects.

One of the primary design principles is the strategic incorporation of functional groups that can form specific interactions with the target protein. For example, the introduction of hydrogen bond donors and acceptors can lead to stronger binding in the active site. Molecular docking simulations are often employed to predict these interactions and guide the synthesis of more potent inhibitors. nih.gov

Selectivity is a critical aspect of drug design, and for 1,3,4-thiadiazole derivatives, it can often be achieved by exploiting subtle differences in the active sites of related enzymes. For instance, the insertion of a sulfur atom in a heterocyclic ring, as seen in the transition from a pyrazole (B372694) to a thiadiazole scaffold, has been shown to induce selective inhibition of the iNOS isoform over the nNOS isoform of nitric oxide synthase. nih.gov This highlights how the core heterocyclic structure itself can be a determinant of selectivity.

Another design principle involves the modulation of the physicochemical properties of the molecule, such as lipophilicity and electronic properties, through substituent modification. For example, the introduction of electron-withdrawing or electron-donating groups can influence the electronic character of the thiadiazole ring and its substituents, thereby affecting their interaction with the target. frontiersin.org

The following table outlines key design principles for optimizing the potency and selectivity of 1,3,4-thiadiazole compounds.

| Design Principle | Objective | Approach | Example | Reference |

| Target-Specific Interactions | Enhance Potency | Introduction of hydrogen bond donors/acceptors guided by molecular docking. | Rationalizing SAR of Abl tyrosine kinase inhibitors. | nih.gov |

| Isoform Selectivity | Enhance Selectivity | Modification of the heterocyclic core to exploit differences in enzyme active sites. | Selective inhibition of iNOS over nNOS by 1,3,4-thiadiazole derivatives. | nih.gov |

| Physicochemical Property Modulation | Enhance Potency and Selectivity | Introduction of electron-withdrawing or -donating groups to alter electronic character. | Lipophilic substitutions and electron-withdrawing groups increasing anticonvulsant activity. | frontiersin.org |

Comparative Bioisosteric Replacements in Drug Design (e.g., thiadiazole vs. oxadiazole)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The 1,3,4-thiadiazole ring is often considered a bioisostere of the 1,3,4-oxadiazole (B1194373) ring, as well as other heterocycles like pyrimidine (B1678525) and thiazole (B1198619). researchgate.netnih.govnih.gov

The substitution of an oxadiazole with a thiadiazole ring, or vice versa, can lead to significant differences in biological activity. This is attributed to the differences in electronegativity, size, and hydrogen bonding capacity between the sulfur and oxygen atoms. nih.gov For example, a comparative study of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives revealed that the thiadiazole-containing compounds had superior anticancer activity. The replacement of the 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole isostere resulted in a drastic drop in activity. nih.gov

However, the outcome of a bioisosteric replacement is not always predictable and can be target-dependent. While in some cases the thiadiazole analog may be more potent, in others the oxadiazole may be preferred. For instance, two series of amino-substituted 1,2,4- and 1,3,4-oxadiazole matched compounds were found to have significant differences in their physical and pharmaceutical properties, which was attributed to variations in hydrogen bond acceptor and donor strength. rsc.org

The choice between a thiadiazole and an oxadiazole ring in drug design is therefore a strategic decision based on the specific therapeutic target and the desired pharmacological profile. The sulfur atom in the thiadiazole ring generally imparts greater lipophilicity compared to the oxygen in the oxadiazole ring, which can influence properties like membrane permeability and metabolic stability. nih.gov

The following table provides a comparative overview of 1,3,4-thiadiazole and 1,3,4-oxadiazole as bioisosteres.

| Property | 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Reference |

| Bioisosteric Relationship | Bioisostere of 1,3,4-oxadiazole, pyrimidine, thiazole | Bioisostere of 1,3,4-thiadiazole, esters, amides | researchgate.netnih.govnih.gov |

| Key Atom | Sulfur | Oxygen | nih.gov |

| Lipophilicity | Generally higher | Generally lower | nih.gov |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor | Acts as a hydrogen bond acceptor | nih.gov |

| Biological Activity | Can be significantly different from oxadiazole analogs | Can be significantly different from thiadiazole analogs | nih.gov |

Advanced Computational and Chemoinformatic Approaches in Research on 3 1,3,4 Thiadiazol 2 Yloxy Aniline and Analogues

Molecular Docking and Protein-Ligand Interaction Analyses

Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the binding affinity and the specific interactions that stabilize the ligand-protein complex. For analogues of 3-(1,3,4-Thiadiazol-2-yloxy)aniline, molecular docking studies have been instrumental in identifying key interactions with various biological targets.

Research on 1,3,4-thiadiazole (B1197879) derivatives has frequently employed molecular docking to elucidate their binding modes. For instance, in studies targeting enzymes like the main protease (Mpro) of SARS-CoV-2, various 1,3,4-thiadiazole derivatives have been docked to understand their inhibitory potential. nih.gov These studies often reveal critical hydrogen bonds and hydrophobic interactions that are essential for binding. For example, docking studies of bis- nih.govnih.govnih.govthiadiazol-2-imines against the SARS-CoV-2 Mpro showed that interactions with key residues such as H41, C145, N142, G143, and E166 are crucial for their inhibitory activity. nih.gov Similarly, in the context of anticancer research, docking simulations of 1,3,4-thiadiazol-2-amide derivatives into the active site of Focal Adhesion Kinase (FAK) have helped to determine the probable binding model, highlighting the importance of the thiadiazole scaffold in interacting with the kinase domain. nih.gov

The binding energies calculated from these docking studies provide a quantitative measure of the binding affinity. For example, a study on novel 1,3,4-thiadiazole derivatives targeting the ADP-sugar pyrophosphatase NUDT5, a potential target in breast cancer, reported docking scores as low as -8.9 kcal/mol, indicating strong binding. researchgate.net Another study on imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives targeting the Fer kinase identified compounds with binding energies around -8.8 kcal/mol, forming multiple hydrogen bonds with key active site residues. biointerfaceresearch.com

Table 1: Molecular Docking and Interaction Data for 1,3,4-Thiadiazole Analogues

| Compound Class | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| bis- nih.govnih.govnih.govthiadiazol-2-imines | SARS-CoV-2 Mpro | H41, C145, N142, G143, E166 | up to -7.50 | nih.gov |

| 1,3,4-thiadiazol-2-amide derivatives | Focal Adhesion Kinase (FAK) | Not specified | Not specified | nih.gov |

| 1,3,4-thiadiazole derivatives | NUDT5 | Not specified | -8.9 | researchgate.net |

| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole carboxamides | Fer Kinase | Asn573, Asp684, Asn689, Asp702, Lys591 | -8.8 | biointerfaceresearch.com |

| 1,3,4-thiadiazole-thiazolone derivatives | Mitotic Kinesin Eg5 | Not specified | Not specified | imist.ma |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

For 1,3,4-thiadiazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

A 3D-QSAR study on a series of 1,3,4-thiadiazole-thiazolone derivatives as human mitotic kinesin Eg5 inhibitors yielded statistically significant CoMFA and CoMSIA models. imist.ma The CoMFA model showed a cross-validated correlation coefficient (Q²) of 0.617 and a non-cross-validated correlation coefficient (R²) of 0.919, while the CoMSIA model gave a Q² of 0.638 and an R² of 0.919. imist.ma These models indicated that specific steric and electrostatic fields around the molecules are crucial for their inhibitory activity. imist.ma

Similarly, a 3D-QSAR analysis of thiazole (B1198619) and thiadiazole derivatives as human adenosine (B11128) A3 receptor antagonists resulted in a robust CoMFA model with an explained variance of 96.1% and a predicted variance of 71.6%. nih.gov Another QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 inhibitors suggested that bulky and/or hydrophobic groups at the R position, along with specific electrostatic contributions, are favorable for enhanced inhibitory activity. semanticscholar.org These predictive models are powerful tools for optimizing the lead compounds by suggesting specific structural modifications to improve their biological activity.

Table 2: QSAR Model Statistics for 1,3,4-Thiadiazole Analogues

| Compound Series | QSAR Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Key Descriptors/Fields | Reference |

|---|---|---|---|---|---|

| 1,3,4-thiadiazole-thiazolone derivatives | CoMFA | 0.617 | 0.919 | Steric, Electrostatic | imist.ma |

| 1,3,4-thiadiazole-thiazolone derivatives | CoMSIA | 0.638 | 0.919 | Steric, Electrostatic | imist.ma |

| Thiazole and thiadiazole derivatives | CoMFA | 0.716 (predicted variance) | 0.961 (explained variance) | Not specified | nih.gov |

| 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines | 3D-QSAR (GA) | 0.7523 | Not specified | Steric, Electrostatic, Hydrophobic | semanticscholar.org |

| 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols | NMR-QSAR | 78% - 93% (LOO cross-validation) | Not specified | ¹H and ¹³C NMR chemical shifts | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound and its analogues, DFT calculations provide valuable information about their frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from DFT calculations that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. Studies on novel 1,3,4-thiadiazole compounds have shown that the introduction of electronegative substituents like Cl and NO₂ can reduce the HOMO-LUMO energy gap, thereby increasing the reactivity of the molecule. dergipark.org.tr DFT calculations on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) revealed a HOMO-LUMO gap of 5.52 eV, which is smaller than that of the parent 1,3,4-thiadiazole, indicating increased reactivity due to the CF₃ group. nih.gov

Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity towards biological targets. For instance, in a study of benzimidazole-thiadiazole derivatives, MEP analysis helped to identify the reactive sites on the molecules. nih.gov

Table 3: DFT Calculated Properties for 1,3,4-Thiadiazole Analogues

| Compound/Derivative Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | Not specified | Not specified | 5.52 | CF₃ group increases reactivity. | nih.gov |

| Novel 1,3,4-thiadiazoles | DFT | Not specified | Not specified | Varies | Electronegative substituents reduce the energy gap. | dergipark.org.tr |

| Benzimidazole-thiadiazole derivatives | DFT/B3LYP/6-311G(d,p) | Varies | Varies | Varies | Compound 5h is chemically more reactive. | nih.gov |

| Fluorene-1,3,4-thiadiazole oligomers | DFT | Not specified | Not specified | 2.33 (for 10 units) | Energy gap decreases with increasing chain length. | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Studies and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. This technique is essential for validating the results of molecular docking and for gaining a deeper understanding of the binding process.

For analogues of this compound, MD simulations have been used to assess the stability of their complexes with various protein targets. The root-mean-square deviation (RMSD) of the protein and ligand atoms is a common metric used to evaluate the stability of the simulation. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound.

In a study of 1,3,4-thiadiazole derivatives as inhibitors of the SARS-CoV-2 main protease, MD simulations of up to 100 nanoseconds were performed. nih.gov The stability of the ligand-protein complex was confirmed by the analysis of RMSD, root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation period. nih.govnih.gov Similarly, MD simulations of SHP2 allosteric inhibitors based on the 1,3,4-thiadiazole scaffold revealed the binding mechanism and stability of the complex, supporting the molecular docking results. nih.gov These simulations can also reveal the role of water molecules in the binding site and provide insights into the free energy of binding through methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area).

Table 4: Molecular Dynamics Simulation Parameters for 1,3,4-Thiadiazole Analogue Complexes

| Compound Class | Target Protein | Simulation Time (ns) | Key Stability Metrics | Key Finding | Reference |

|---|---|---|---|---|---|

| bis- nih.govnih.govnih.govthiadiazol-2-imines | SARS-CoV-2 Mpro | 80 | RMSD, RoG, RMSF | Stable complex formation. | nih.gov |

| 1,3,4-thiadiazole derivatives | SARS-CoV-2 Mpro | 100 | RMSD, RMSF | Stable ligand-protein complex. | nih.gov |

| 1,3,4-thiadiazole derivatives | SHP2 | Not specified | Not specified | Revealed binding mechanism and stability. | nih.gov |

| Imidazolo-Triazole Hydroxamic Acids | HDAC 2 | 100 | RMSD, RMSF, SASA, H-bonds | Stable binding of designed molecules. | ajchem-a.com |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

For the discovery of novel leads based on the this compound scaffold, virtual screening campaigns can be designed. These campaigns often start with pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for binding to a specific target. This pharmacophore model is then used to filter large compound databases.

A study targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) used a ligand-based pharmacophore model to screen the ZINC15 database for potential inhibitors with an azole moiety. nih.gov This initial screening was followed by molecular docking, ADMET prediction, and MD simulations to identify the most promising hits. nih.gov This hierarchical virtual screening approach is highly effective in identifying novel lead compounds. Another example involves the virtual screening of a focused library of N-(5-(4-arylphenyl)-1,3,4-thiadiazol-2-yl)arylcarboxamides against mPGES-1, which led to the identification of several low micromolar inhibitors. researchgate.net These studies demonstrate the power of virtual screening in the identification of novel and potent 1,3,4-thiadiazole-based lead compounds for various therapeutic targets.

Future Directions and Translational Perspectives in 3 1,3,4 Thiadiazol 2 Yloxy Aniline Research

Emerging Trends in Heterocyclic Medicinal Chemistry for Novel Therapeutic Agents

The field of medicinal chemistry is constantly evolving, with new trends shaping the development of novel drugs. For heterocyclic compounds like those based on the 1,3,4-thiadiazole (B1197879) scaffold, several key trends are driving research forward.

One major trend is the focus on developing compounds with a broad spectrum of activity. Thiadiazole derivatives have already shown promise as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. nih.govresearchgate.netjocpr.com Future research will likely focus on optimizing these activities and exploring new therapeutic areas such as antiviral and antidiabetic applications. tandfonline.com

Another significant trend is the use of advanced synthesis techniques. nih.gov Methods like microwave-assisted and ultrasound-assisted synthesis, as well as multicomponent reactions, are enabling the creation of diverse libraries of thiadiazole derivatives with greater efficiency. nih.gov This allows for the rapid exploration of structure-activity relationships, which is crucial for identifying the most promising drug candidates.

Furthermore, there is a growing emphasis on the development of "privileged scaffolds." These are molecular frameworks that are known to bind to multiple biological targets. researchgate.net The 1,3,4-thiadiazole ring is considered one such scaffold, and future research will likely leverage this property to design multi-target drugs with enhanced efficacy. researchgate.net

Finally, the concept of bioisosterism is playing an increasingly important role in drug design. This involves replacing one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a key component of DNA, which may explain its ability to interfere with DNA replication processes in cancer cells. nih.govmdpi.com

Strategies for Enhancing Efficacy and Addressing Resistance Mechanisms

A major challenge in drug development is overcoming drug resistance, a phenomenon where pathogens or cancer cells no longer respond to a previously effective treatment. nih.gov Researchers are exploring several strategies to enhance the efficacy of thiadiazole-based compounds and address resistance mechanisms.

One approach is the development of hybrid molecules. This involves combining the thiadiazole scaffold with other pharmacologically active moieties to create a single compound with multiple modes of action. acs.org This can make it more difficult for resistance to develop, as the target organism or cell would need to develop resistance to multiple mechanisms simultaneously.

Another strategy is to design compounds that target novel biological pathways. nih.gov By focusing on targets that are not addressed by existing drugs, researchers can develop agents that are effective against resistant strains. For example, some thiadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme that is essential for the survival of certain parasites. nih.gov

The use of novel drug delivery systems is also being explored as a way to enhance efficacy and overcome resistance. nih.gov These systems can be used to protect the drug from degradation, improve its solubility, and deliver it specifically to the target site. This can lead to higher local concentrations of the drug, which can help to overcome resistance mechanisms that are based on reduced drug uptake or increased drug efflux.

Finally, a deeper understanding of the structure-activity relationships of thiadiazole derivatives is crucial for designing more potent and selective compounds. tandfonline.comnih.gov By identifying the key structural features that are responsible for a compound's activity, researchers can make targeted modifications to improve its efficacy and reduce its off-target effects.

Interdisciplinary Approaches in Drug Discovery and Development

The development of new drugs is a complex process that requires expertise from a wide range of disciplines. Interdisciplinary approaches are therefore essential for the successful discovery and development of thiadiazole-based therapeutic agents.

Computational modeling and in silico studies are playing an increasingly important role in drug discovery. tandfonline.com These methods can be used to predict the biological activity of a compound, identify potential drug targets, and optimize its structure. This can help to reduce the time and cost of drug development by allowing researchers to focus on the most promising candidates.

Chemical synthesis and medicinal chemistry are at the heart of drug discovery, providing the tools to create and modify new compounds. nih.gov The development of new synthetic methods is essential for creating diverse libraries of thiadiazole derivatives for biological screening. nih.gov

Structural biology techniques such as X-ray crystallography and NMR spectroscopy can provide detailed information about how a drug interacts with its target. This information can be used to design more potent and selective compounds.

By bringing together experts from these and other disciplines, researchers can accelerate the pace of drug discovery and increase the likelihood of developing new and effective therapies based on the 3-(1,3,4-thiadiazol-2-yloxy)aniline scaffold.

Unexplored Biological Targets and Disease Areas for Thiadiazole Scaffolds

While the 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial and anticancer properties, there are still many unexplored biological targets and disease areas where it could have a significant impact.

Neurodegenerative diseases , such as Alzheimer's and Parkinson's disease, represent a major unmet medical need. Recent studies have suggested that some thiadiazole derivatives may have neuroprotective properties, opening up a new avenue for research in this area. tandfonline.com

Viral infections are another area where thiadiazole-based compounds could be beneficial. researchgate.net While some research has been done on their antiviral activity, there is still much to be explored, particularly in the context of emerging viral threats.

Parasitic diseases , such as malaria and leishmaniasis, continue to be a major global health problem. nih.gov The development of new drugs to combat these diseases is a priority, and the thiadiazole scaffold has shown promise as a starting point for the design of novel antiparasitic agents. nih.gov

Diabetes is a chronic metabolic disorder that affects millions of people worldwide. tandfonline.com Some thiadiazole derivatives have been found to have antidiabetic properties, suggesting that they could be developed into new treatments for this disease. tandfonline.com

Q & A

Q. What are the common synthetic routes for 3-(1,3,4-Thiadiazol-2-yloxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a reflux-based approach with ethanol as solvent and glacial acetic acid as a catalyst is commonly used for analogous thiadiazole-aniline derivatives. A general procedure involves dissolving the precursor (e.g., 4-amino-triazole derivatives) in absolute ethanol, adding a catalyst (e.g., 5 drops of glacial acetic acid), and reacting with a substituted aldehyde under reflux for 4–12 hours . Key variables affecting yield include:

- Reaction time : Prolonged reflux (e.g., 12 hours) may improve cyclization but risks decomposition.

- Catalyst choice : Acidic conditions (e.g., acetic acid) facilitate imine or thiadiazole ring formation.

- Solvent purity : Absolute ethanol minimizes side reactions.

Comparative studies suggest yields vary between 60–85% depending on substituent reactivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm for aniline and thiadiazole protons) and amine NH₂ groups (δ ~5 ppm, broad). Use DMSO-d₆ to observe NH protons, which may disappear on deuteration.

- IR : Key peaks include N-H stretches (~3350 cm⁻¹), C=N/C-O-C bonds (1650–1600 cm⁻¹), and aromatic C-H bends (700–800 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of thiadiazole moiety).

Cross-validation with elemental analysis is recommended to confirm purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SC-XRD using SHELX programs (e.g., SHELXL for refinement) is critical for determining bond angles, torsion angles, and intermolecular interactions. For example:

- Sample preparation : Grow crystals via slow evaporation of ethanol or DMF solutions.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Refinement : Apply SHELXL’s twin refinement for non-merohedral twinning if observed.

Structural studies of analogous compounds (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) reveal planar thiadiazole rings with dihedral angles <10° relative to the aniline group, stabilized by π-π stacking .

Q. How should researchers address contradictions in reported biological activities of thiadiazole-aniline derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antifungal vs. insecticidal efficacy) often arise from:

- Structural variations : Subtle changes (e.g., electron-withdrawing substituents on the aniline ring) alter bioavailability.

- Assay conditions : Standardize protocols (e.g., MIC testing for antifungals) across studies.

- Mechanistic studies : Use computational tools (e.g., molecular docking) to correlate structure with target binding (e.g., cytochrome P450 inhibition).

For example, fluorinated derivatives show enhanced activity due to increased membrane permeability .

Q. What methodologies are recommended for studying the environmental fate of this compound in soil systems?

- Methodological Answer :

- Column experiments : Simulate soil migration using layered soil columns under controlled pumping speeds. Monitor aniline degradation via HPLC/GC-MS.

- Interphase partitioning : Quantify adsorption coefficients (Kd) using batch equilibration methods.

- Microbial degradation : Conduct aerobic/anaerobic incubations with ¹⁴C-labeled compound to track mineralization.

Studies on simpler anilines show that pumping speeds >0.5 L/min enhance vertical migration, while organic-rich soils increase adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.